molecular formula C18H20Br2O3 B563919 2,4-Dibromo-16a-hydroxyestrone CAS No. 79258-14-3

2,4-Dibromo-16a-hydroxyestrone

货号: B563919
CAS 编号: 79258-14-3
分子量: 444.163
InChI 键: JTPNAPKUXFXZOQ-GYYZZVMYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Dibromo-16a-hydroxyestrone is a synthetic derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of two bromine atoms at the 2 and 4 positions and a hydroxyl group at the 16a position on the estrone backbone. It is primarily used in biochemical research, particularly in studies related to estrogen metabolism and its effects on various biological systems .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-16a-hydroxyestrone typically involves a multi-step reaction process. One common method includes the following steps :

    Bromination: Estrone is first brominated using copper(II) bromide (CuBr2) in methanol. This reaction is carried out at elevated temperatures for 48 hours, resulting in the formation of 2,4-dibromoestrone.

    Hydroxylation: The 2,4-dibromoestrone is then subjected to hydroxylation using sodium hydroxide (NaOH) in a 75% aqueous pyridine solution. This reaction is performed at ambient temperature for 3 hours, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

化学反应分析

Types of Reactions

2,4-Dibromo-16a-hydroxyestrone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 16a position can be oxidized to form a ketone.

    Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated compound.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dibromo-16-ketoestrone.

    Reduction: Formation of this compound without bromine atoms.

    Substitution: Formation of 2,4-substituted-16a-hydroxyestrone derivatives.

科学研究应用

2,4-Dibromo-16a-hydroxyestrone has several scientific research applications, including:

作用机制

2,4-Dibromo-16a-hydroxyestrone exerts its effects primarily through its interaction with estrogen receptors. The compound binds to estrogen receptors, leading to the activation or inhibition of estrogen-responsive genes. This interaction can result in various biological effects, including modulation of cell proliferation, differentiation, and apoptosis .

相似化合物的比较

Similar Compounds

    2-Hydroxyestrone: A metabolite of estrone with a hydroxyl group at the 2 position.

    16a-Hydroxyestrone: A metabolite of estrone with a hydroxyl group at the 16a position.

    2,4-Dibromoestrone: A brominated derivative of estrone with bromine atoms at the 2 and 4 positions.

Uniqueness

2,4-Dibromo-16a-hydroxyestrone is unique due to the presence of both bromine atoms and a hydroxyl group, which significantly alters its chemical and biological properties compared to other estrone derivatives. This unique structure allows for specific interactions with estrogen receptors and other molecular targets, making it a valuable compound for research in estrogen metabolism and hormone-related diseases.

生物活性

2,4-Dibromo-16a-hydroxyestrone is an important metabolite in estrogen metabolism, specifically derived from the 16α-hydroxylation pathway. This compound has garnered attention due to its potential implications in various biological processes, particularly its role in hormone-related diseases such as breast cancer. This article reviews the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant research findings.

Target of Action
The primary target for this compound is the estrogen receptor (ER), where it binds and influences cellular responses. The binding affinity of this compound is notable; while it binds covalently to the ER, it does not down-regulate the receptor, allowing for continued stimulation of cell proliferation similar to estradiol .

Biochemical Pathways
As a product of the 16α-hydroxylation pathway, this compound is involved in several metabolic processes:

  • Oxidation : Forms 2,4-dibromo-16-ketoestrone.
  • Reduction : Can yield metabolites without bromine atoms.
  • Substitution : Generates various 2,4-substituted derivatives.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates extensive metabolism primarily in the liver. The compound is excreted through urine and feces. Its metabolic pathways highlight its role in estrogen metabolism and potential implications for hormone-related conditions.

This compound exhibits significant estrogenic activity. Studies suggest that increased levels of this compound may correlate with a higher risk of developing certain cancers, particularly breast cancer. This is particularly relevant in postmenopausal women where hormone metabolism shifts can influence cancer risk .

Case Studies and Epidemiological Data

  • Breast Cancer Risk Association
    A nested case-control study involving 10,786 women indicated that higher ratios of 2-hydroxyestrone to 16α-hydroxyestrone were associated with reduced breast cancer risk in premenopausal women (odds ratio [OR] = 0.58) but not in postmenopausal women (OR = 1.29) . This suggests that the balance between these metabolites plays a crucial role in cancer risk assessment.
  • Genotoxic Potential
    Research has demonstrated that 16α-OH estrone can increase unscheduled DNA synthesis in mammary cells, indicating potential genotoxic effects that may contribute to carcinogenesis .
  • Estrogen Metabolism Pathways
    The metabolic pathways involving hydroxylation at different positions (C2 and C16) have been shown to significantly affect estrogenic activity and associated cancer risks. The ratio of these metabolites serves as an important biomarker for assessing breast cancer susceptibility .

Summary of Findings

Study/Research Findings Implications
Nested Case-Control StudyHigher 2:16α-OH estrone ratio linked to reduced breast cancer risk in premenopausal womenIndicates importance of estrogen metabolism balance
Genotoxicity Study16α-OH estrone increases DNA synthesis in mammary cellsSuggests potential carcinogenic effects
Estrogen Metabolism PathwaysMetabolic ratios influence cancer riskHighlights need for further research into metabolic pathways

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2,4-Dibromo-16a-hydroxyestrone, and how can yield/purity be optimized?

  • Methodological Answer : A reflux-based approach in polar aprotic solvents (e.g., DMSO) is commonly used for brominated estrogen derivatives. For example, refluxing precursors for 18 hours under reduced pressure, followed by ice-water quenching and crystallization (e.g., water-ethanol mixtures), can yield ~65% purity. Optimizing reaction time, solvent choice, and purification steps (e.g., column chromatography) can enhance yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming bromination sites and structural integrity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like hydroxyls. Crystallography (if crystalline) can resolve stereochemistry .

Q. How does bromination at C-2 and C-4 positions influence the compound’s stability and solubility?

  • Methodological Answer : Bromine’s electron-withdrawing effects reduce solubility in polar solvents but enhance stability against oxidative degradation. Solubility can be improved using co-solvents (e.g., DMSO-water mixtures), while stability studies under varying pH/temperature conditions (via HPLC or TGA) quantify degradation kinetics .

Advanced Research Questions

Q. What experimental designs are optimal for studying 16a-hydroxylation’s role in estrogenic activity, particularly in breast cancer models?

  • Methodological Answer : Use radiometric assays with isotopically labeled estradiol derivatives (e.g., ³H at C-16α) to quantify hydroxylation rates. Compare metabolic profiles between healthy and cancerous tissues via LC-MS/MS. In vitro models (e.g., MCF-7 cells) can assess receptor binding affinity, while in vivo xenografts evaluate tumor growth modulation .

Q. How can molecular docking elucidate interactions between this compound and estrogen receptors (ERα/ERβ)?

  • Methodological Answer : Employ docking software (e.g., AutoDock Vina) with ER crystal structures (PDB IDs: 1A52 for ERα, 3OLS for ERβ) to predict binding conformations. Validate predictions via mutagenesis (e.g., altering ER’s ligand-binding domain) and competitive binding assays using 17β-estradiol as a reference .

Q. What strategies resolve contradictions in reported biological activities across studies (e.g., pro-estrogenic vs. antagonistic effects)?

  • Methodological Answer : Conduct meta-analyses of dose-response curves and cell-line specificity (e.g., ER-positive vs. ER-negative models). Validate findings using orthogonal assays (e.g., luciferase reporter gene assays vs. ligand displacement). Transparent reporting of experimental conditions (e.g., serum-free media to avoid estrogen interference) minimizes variability .

Q. How does this compound’s metabolic stability compare to non-brominated analogs in hepatic models?

  • Methodological Answer : Use human liver microsomes (HLMs) or hepatocyte cultures to measure metabolic half-life (t½). Quantify phase I/II metabolites (e.g., glucuronidation via UPLC-QTOF-MS). Compare degradation rates to estriol or 16α-hydroxyestrone to assess bromine’s protective effects against enzymatic oxidation .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent estrogenic effects in heterogeneous cell populations?

  • Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) calculates EC₅₀ values. Cluster analysis identifies subpopulations with divergent responses. Confounding variables (e.g., cell cycle stage) are controlled via synchronization protocols or covariate-adjusted models .

Q. How can researchers validate the specificity of this compound’s interactions with non-classical estrogen targets (e.g., GPER)?

  • Methodological Answer : Use siRNA knockdown or CRISPR-edited GPER-null cell lines to isolate signaling pathways. Compare transcriptional activation (e.g., cAMP or ERK1/2 phosphorylation) in wild-type vs. modified models. Cross-validate with selective inhibitors (e.g., G15 for GPER) .

Q. Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in studies involving brominated estrogens?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles: publish raw spectral data (NMR, MS) in repositories like Zenodo. Detailed synthetic protocols (e.g., stoichiometry, quenching steps) must be included in supplementary materials. Independent replication by third-party labs is encouraged .

属性

IUPAC Name

(8R,9S,13S,14S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPNAPKUXFXZOQ-GYYZZVMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。